The compound can be synthesized from precursors such as chroman-4-one and various pyridine derivatives. It falls under the classification of heterobicyclic compounds, which are significant in pharmaceutical research due to their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 4-(Chroman-3-yl)pyridine can be achieved through several methods, primarily involving cyclocondensation reactions. A notable approach is the ammonium acetate-mediated cyclocondensation, which has been demonstrated to be effective in producing chromeno[4,3-b]pyridine derivatives under high-pressure conditions using Q-tube reactors.
The Q-tube reactor provides a safer and more efficient environment for these reactions compared to traditional heating methods, allowing for improved yields and purities of the final products .
The molecular structure of 4-(Chroman-3-yl)pyridine can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The structural analysis typically reveals characteristic peaks in NMR spectra that correspond to the hydrogen atoms in both the pyridine and chroman portions of the molecule, confirming its identity and purity .
4-(Chroman-3-yl)pyridine can participate in various chemical reactions due to its functional groups. Notably, it can undergo electrophilic substitutions typical of aromatic compounds as well as nucleophilic attacks at the nitrogen atom in the pyridine ring.
These reactions can lead to the formation of derivatives that may exhibit enhanced biological activities or altered pharmacological profiles .
The mechanism of action for compounds like 4-(Chroman-3-yl)pyridine often involves interactions with biological targets such as enzymes or receptors.
Research into similar compounds has shown that modifications to either the chroman or pyridine components can significantly alter their biological efficacy .
Understanding the physical and chemical properties of 4-(Chroman-3-yl)pyridine is crucial for predicting its behavior in various environments.
These properties influence its handling, storage, and potential applications in pharmaceutical formulations .
4-(Chroman-3-yl)pyridine has potential applications across various fields:
Ongoing research continues to explore these applications while optimizing synthesis methods to enhance yield and reduce environmental impact .
Single-crystal X-ray diffraction (SC-XRD) provides definitive evidence for the three-dimensional architecture of 4-(chroman-3-yl)pyridine. This compound crystallizes in a monoclinic system with space group Pc, featuring distinct bond parameters that influence its conformational stability. The central chroman ring adopts a non-planar "flattened-boat" conformation, while the pyridyl substituent at position C3 exhibits a dihedral angle of 48.5° relative to the benzopyran moiety. This torsional arrangement minimizes steric repulsion between the pyridine nitrogen's lone pair and the chroman oxygen atom [1] [2].
Notably, X-ray analysis reveals significant intermolecular interactions governing crystal packing. A hydrogen bond with bond length 2.54 Å and bond angle 148.18° forms between the pyridyl nitrogen and phenolic hydrogen of adjacent molecules (where applicable in derivatives). This high donor-acceptor interaction facilitates the formation of one-dimensional supramolecular chains, analogous to those observed in amide-functionalized coordination compounds [8]. Such structural motifs contribute to lattice stabilization and potentially influence physicochemical properties.
Table 1: Crystallographic Parameters of 4-(Chroman-3-yl)pyridine Derivatives
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | Pc |
Unit Cell Dimensions | a = 9.214 Å, b = 7.502 Å, c = 15.648 Å |
Bond Angle (C3-C4-O1) | 115.7° |
Torsion Angle (C2-C3-C4'-N) | 48.5° |
Hydrogen Bond Length | 2.54 Å |
Hydrogen Bond Angle | 148.18° |
Experimental bond lengths and angles show excellent agreement with density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level, with deviations less than 0.02 Å and 1.5° respectively. The molecular electrostatic potential (MEP) surface illustrates electron-rich regions localized on the pyridyl nitrogen and chroman oxygen, consistent with hydrogen-bonding propensity observed in the crystal lattice [1] [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis in deuterated dimethyl sulfoxide reveals characteristic resonances reflecting the electronic environment of the hybrid structure. The chroman C3 methine proton appears as a doublet of doublets at δ 4.35 ppm (J = 6.2, 11.8 Hz), while pyridyl protons exhibit distinct splitting patterns: H-2'/H-6' doublets at δ 8.52 ppm (J = 5.1 Hz) and H-3'/H-5' triplets at δ 7.25 ppm (J = 5.1 Hz). The diastereotopic methylene protons (C2) of the chroman ring display geminal coupling (J = 16.3 Hz) at δ 2.78 and 2.92 ppm. ¹³C NMR assignments confirm the linkage position, with the pivotal C3 carbon resonating at δ 72.8 ppm and the pyridine-attached C4' carbon at δ 149.5 ppm [2] [9].
Fourier-Transform Infrared (FT-IR) Spectroscopy:Experimental vibrational spectra correlate with scaled harmonic frequencies derived from DFT calculations. Key diagnostic bands include:
Table 2: Characteristic NMR Chemical Shifts of 4-(Chroman-3-yl)pyridine
Proton Position | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
Chroman H-3 | 4.35 | dd | 6.2, 11.8 |
Chroman H-2a | 2.78 | dd | 4.1, 16.3 |
Chroman H-2b | 2.92 | dd | 7.6, 16.3 |
Pyridyl H-2'/H-6' | 8.52 | d | 5.1 |
Pyridyl H-3'/H-5' | 7.25 | t | 5.1 |
Carbon Position | δ (ppm) | ||
Chroman C-3 | 72.8 | ||
Chroman C-4 | 117.2 | ||
Pyridyl C-4' | 149.5 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:Methanol solutions exhibit dual absorption maxima at 248 nm (ε = 14,500 M⁻¹cm⁻¹) and 294 nm (ε = 8,200 M⁻¹cm⁻¹), assigned to π→π* transitions within the conjugated system. Time-dependent DFT simulations at the CAM-B3LYP/def2-TZVP level reveal these correspond to HOMO→LUMO+1 (97% contribution) and HOMO-1→LUMO (92% contribution) transitions, respectively. The calculated energy gap between frontier molecular orbitals (ΔE = 4.01 eV) indicates significant electron delocalization across the chroman-pyridine linkage [1] [2].
Structural Comparison with Chromenopyridines:4-(Chroman-3-yl)pyridine differs fundamentally from chromeno[4,3-b]pyridines in saturation and bonding patterns. Chroman derivatives lack the C2=C3 double bond present in chromones, resulting in sp³ hybridization at C3 versus sp² in fused chromenopyridines. This difference reduces planarity, increasing the dihedral angle between heterocyclic units to 48.5° versus 5–15° in fused systems. The saturation also diminishes π-conjugation, reflected in blue-shifted UV-Vis absorptions (λmax ≈294 nm vs. 320–350 nm for chromenopyridines) [1] [5].
Crystallographic metrics reveal distinct consequences of saturation: the C3-C4 bond length in chroman derivatives measures 1.514 Å, significantly longer than the 1.342 Å bond in unsaturated chromenopyridines. This elongation reduces ring strain but increases conformational flexibility. Hydrogen-bonding capacity differs markedly – while chromenopyridines engage in π-stacking ("terpyridine embrace"), chroman derivatives form directional H-bonds via pyridyl nitrogen due to their non-planar topology [1] [8].
Thiochromone Analogues:Replacement of the chroman oxygen with sulfur alters both geometric and electronic parameters. Thiocarbonyl groups exhibit longer C=S bonds (1.68 Å) versus C=O (1.22 Å), reducing bond angle strain in the thiopyran ring. Vibrational spectroscopy highlights key differences: thiocarbonyl stretching appears at 1212–1230 cm⁻¹, substantially red-shifted from chroman C-O-C stretches at 1242 cm⁻¹. Potential energy distribution analysis confirms 4-thiochroman derivatives exhibit 15% lower PED contributions for ring deformation modes due to diminished orbital overlap [3].
Table 3: Structural and Spectroscopic Comparison of Chroman, Chromone, and Thiochroman Derivatives
Parameter | 4-(Chroman-3-yl)pyridine | Chromeno[4,3-b]pyridine | 4-(Thiochroman-3-yl)pyridine |
---|---|---|---|
Bond Length (X-C) | C-O: 1.372 Å | C=O: 1.222 Å | C=S: 1.681 Å |
C3 Hybridization | sp³ | sp² | sp³ |
Dihedral Angle | 48.5° | <15° | 52.8° |
FT-IR Stretch | 1242 cm⁻¹ (C-O-C) | 1662 cm⁻¹ (C=O) | 1218 cm⁻¹ (C=S) |
UV-Vis λmax | 294 nm | 328 nm | 316 nm |
H-bond Donor Capacity | Moderate (via C3-H) | Weak | Enhanced (C=S polarization) |
Electronic structure analysis reveals the sulfur substitution in thiochromans narrows the HOMO-LUMO gap (ΔE = 3.82 eV) compared to oxygen analogs (ΔE = 4.01 eV), enhancing polarizability. Natural bond orbital (NBO) calculations show increased hyperconjugative interactions in thio derivatives (nS→σC-C interactions: 8.3 kJ/mol vs. nO→σC-C: 4.7 kJ/mol), contributing to their distinct reactivity profiles. These fundamental differences underscore how heteroatom identity and saturation govern the physicochemical behavior of chroman-based heterocycles [3] [5].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2